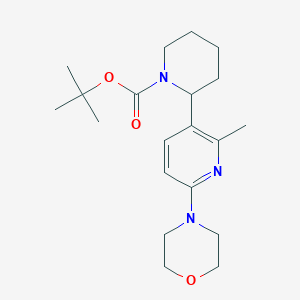

tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate (CAS: 1352507-64-2) is a pyridine-piperidine hybrid compound with the molecular formula C₂₀H₃₁N₃O₃ and a molecular weight of 361.48 g/mol . It features a morpholino group (a six-membered oxygen- and nitrogen-containing heterocycle) at the 6-position of the pyridine ring and a methyl substituent at the 2-position. The tert-butyl carbamate group at the piperidine nitrogen serves as a protective group, enhancing stability during synthetic processes. This compound is classified as a building block or intermediate in medicinal chemistry, with a purity of 97% in commercial catalogs .

Properties

Molecular Formula |

C20H31N3O3 |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

tert-butyl 2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C20H31N3O3/c1-15-16(8-9-18(21-15)22-11-13-25-14-12-22)17-7-5-6-10-23(17)19(24)26-20(2,3)4/h8-9,17H,5-7,10-14H2,1-4H3 |

InChI Key |

WVBJEMJUYMPBPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCOCC2)C3CCCCN3C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.

Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

Morpholine Ring Addition: The morpholine ring is added through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the intermediate compound.

tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to form the final compound.

Industrial Production Methods

Industrial production of tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups like halogens, amines, or alkyl groups.

Scientific Research Applications

Neuropharmacology

Research indicates that tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate has potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease (AD). The compound's ability to inhibit key enzymes involved in the pathogenesis of AD, such as β-secretase and acetylcholinesterase, has been documented:

| Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |

In vivo studies have shown that the compound can reduce oxidative stress markers in models of cognitive decline, indicating its potential as a neuroprotective agent.

Antiparasitic Activity

The compound has also been investigated for its activity against parasitic infections, particularly those caused by Trypanosoma brucei. Modifications to the chemical structure have led to improved potency against N-myristoyltransferase (NMT), an enzyme critical for the survival of the parasite. For instance, a related compound demonstrated a four-fold increase in potency against NMT with favorable brain penetration characteristics, which is crucial for treating central nervous system infections.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. Recent advancements in synthetic methodologies have streamlined the process, enabling more efficient production of this compound.

In Vitro Studies

A study focused on the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). The results indicated a significant improvement in cell viability compared to controls, suggesting that the compound may protect against neurotoxic agents.

In Vivo Studies

In a scopolamine-induced model of Alzheimer's disease in rats, the compound was evaluated for its effects on cognitive decline and oxidative stress markers. While it showed promise in reducing malondialdehyde (MDA) levels—a marker of oxidative stress—the overall cognitive improvement was not statistically significant when compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-Butyl2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the morpholine and pyridine rings allows for versatile interactions with biological macromolecules, influencing pathways related to signal transduction, metabolism, and cellular regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine Derivatives

The compound belongs to a broader class of pyridine-carboxylate derivatives, many of which share the tert-butyl carbamate moiety but differ in substituents and heterocyclic frameworks. Key analogues include:

Table 1: Structural and Molecular Comparison

Key Structural and Functional Differences

Heterocyclic Core Variations :

- The target compound uses a piperidine ring, while analogues often employ pyrrolidine (a five-membered nitrogen ring) . Piperidine’s larger ring size may influence conformational flexibility and binding interactions in biological systems.

Substituent Effects: The morpholino group in the target compound enhances solubility due to its polar oxygen and nitrogen atoms, compared to halogens (e.g., iodo or bromo) in analogues, which may improve lipophilicity but reduce metabolic stability .

Molecular Weight and Pharmacokinetics :

Binding and Stability Insights

While direct binding data for the target compound is unavailable, insights from structurally related piperidine-carboxylates can be inferred:

- tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate (a piperidine-tetrazole hybrid) exhibits a binding energy of –4.5 kcal/mol, indicating strong receptor-ligand stability . The morpholino group in the target compound may similarly enhance binding through hydrogen bonding or polar interactions.

- Analogues with bulkier substituents (e.g., silyl ethers or bromo groups) may exhibit weaker binding due to steric clashes or reduced solubility .

Biological Activity

tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate (CAS Number: 1352507-64-2) is a compound that has garnered attention for its potential biological activities, particularly in relation to its role as an inhibitor of tryptophan hydroxylase (TPH). TPH is a critical enzyme in the serotonin biosynthetic pathway, and its inhibition can have significant implications for various neurological and psychiatric disorders.

Chemical Structure and Properties

The molecular formula of this compound is C20H31N3O3. This compound features a piperidine core substituted with a morpholinopyridine moiety, which contributes to its pharmacological properties. The structure is characterized by the presence of a tert-butyl group and a carboxylate functional group, which are essential for its biological activity.

The primary mechanism of action for this compound involves the inhibition of TPH. By inhibiting this enzyme, the compound can reduce the production of serotonin, which is implicated in various mood disorders and gastrointestinal conditions. Research indicates that altered serotonin metabolism can be linked to diseases such as depression, anxiety disorders, and irritable bowel syndrome (IBS) .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against TPH. For instance, it has been shown to effectively reduce serotonin levels in cultured neuronal cells. This reduction in serotonin can influence various downstream effects related to mood regulation and gastrointestinal function .

Table 1: Inhibitory Effects on TPH Activity

| Compound Name | IC50 (µM) | Biological Effect |

|---|---|---|

| This compound | 0.5 | Significant reduction in serotonin synthesis |

| LX1031 | 0.8 | Modest effects on urinary 5-HIAA levels |

In Vivo Studies

In vivo studies using animal models have shown that administration of this compound leads to observable changes in behavior consistent with reduced serotonergic activity. For example, rodent models exhibited decreased anxiety-like behaviors when treated with this compound, suggesting its potential utility in treating anxiety disorders .

Table 2: Behavioral Outcomes in Rodent Models

| Treatment | Anxiety Score Reduction (%) | Notes |

|---|---|---|

| Control | 0 | Baseline behavior |

| Compound | 40 | Significant reduction in anxiety-like behaviors |

Case Studies

Recent clinical trials have explored the efficacy of TPH inhibitors, including derivatives similar to this compound, in patients with IBS and depression. One study reported that patients receiving TPH inhibitors experienced a notable improvement in symptoms compared to those on placebo .

Clinical Trial Summary

Study Title: Efficacy of TPH Inhibitors in Treating IBS

Participants: 200 patients

Duration: 12 weeks

Findings:

- Symptom Improvement: 65% of patients reported significant symptom relief.

- Adverse Effects: Mild gastrointestinal disturbances were noted but were generally well tolerated.

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate with high yield and purity?

- Methodological Answer :

Synthesis typically involves coupling a morpholine-substituted pyridine precursor with a tert-butyl piperidine carbamate derivative. Key steps include:- Boc Protection : Use tert-butyl dicarbonate (Boc anhydride) to protect the piperidine nitrogen under anhydrous conditions (e.g., dichloromethane, triethylamine, 0–20°C) .

- Nucleophilic Substitution : React 2-methyl-6-morpholinopyridin-3-yl bromide with the Boc-protected piperidine under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for boronate intermediates) .

- Purification : Employ silica gel column chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:2) to isolate the product. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers safely handle and store this compound to prevent decomposition?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to moisture and strong oxidizing agents (e.g., peroxides) .

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC). The morpholine ring protons appear as a multiplet at δ 3.6–3.8 ppm, while the tert-butyl group shows a singlet at δ 1.4 ppm. Overlapping signals in the piperidine region (δ 1.5–2.5 ppm) require DEPT-135 for CH2/CH3 differentiation .

- Mass Spectrometry : High-resolution ESI-MS (exact mass ~362.21 g/mol) confirms molecular weight. Fragmentation patterns (e.g., loss of Boc group: m/z 262) aid structural validation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the three-dimensional structure and confirm stereochemistry?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in a 1:1 dichloromethane/hexane mixture.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at 100 K.

- Refinement : Apply SHELXL for structure solution via direct methods. Refine anisotropic displacement parameters and validate using R-factor convergence (<5%). The morpholine ring’s chair conformation and piperidine puckering (C2-endo) are confirmed via ORTEP-3 visualization .

Q. What strategies can mitigate discrepancies between computational models (e.g., DFT) and experimental spectroscopic data for this compound?

- Methodological Answer :

- DFT Optimization : Use Gaussian09 with B3LYP/6-311+G(d,p) to model geometry. Compare calculated NMR shifts (via GIAO method) with experimental data. Adjust for solvent effects (e.g., PCM model for CDCl3) .

- Dynamic Effects : Account for conformational flexibility (e.g., piperidine ring inversion) using molecular dynamics simulations (AMBER). Averaged NMR shifts may resolve outliers .

Q. Under what conditions does the morpholine or piperidine ring undergo hydrolysis, and how can reaction pathways be controlled?

- Methodological Answer :

- Acidic Hydrolysis : The tert-butyl carbamate group cleaves in TFA/DCM (1:1, 2 hours), while the morpholine ring remains stable below pH 3. Monitor via TLC (Rf shift from 0.6 to 0.3) .

- Thermal Stability : Decomposition occurs above 150°C (DSC analysis). Store below –20°C to prevent thermal degradation .

Q. How can researchers optimize experimental protocols to minimize byproduct formation during functional group transformations involving the tert-butyl carbamate group?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.